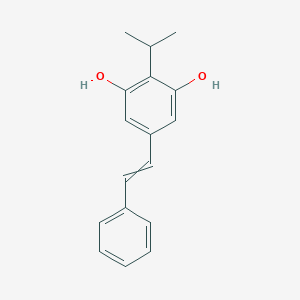

Methyl 1-benzyl-3-oxopiperidine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

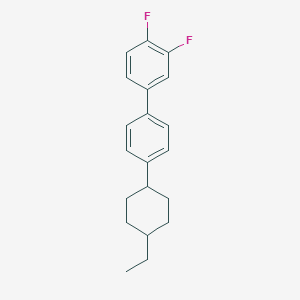

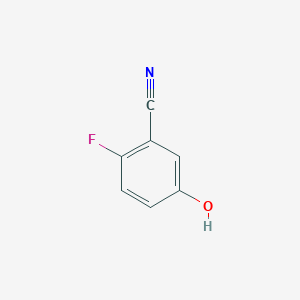

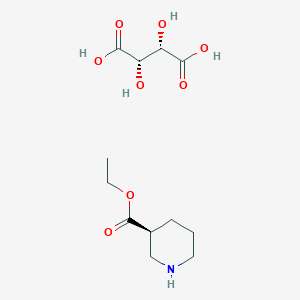

“Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate” is a chemical compound with the molecular formula C14H17NO3 . It is used as a building block for the syntheses of receptor agonists and antagonists . It may also be used in chemical synthesis .

Synthesis Analysis

This compound has been synthesized and characterized by various research groups. Some studies employ a multistep synthesis involving the Mannich reaction and subsequent cyclization, while others utilize alternative approaches.Molecular Structure Analysis

The molecular structure of “Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate” is represented by the molecular formula C14H17NO3 . The InChI representation of the molecule isInChI=1S/C14H17NO3/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 . Chemical Reactions Analysis

The compound has been reported to be involved in various chemical reactions. For instance, it has been used as a starting reagent in the synthesis of 4-amino-5-chloro-2-methoxy-N-[1-[5-(1-methylindol-3-ylcarbonylamino)pentyl]piperidin-4-ylmethyl]benzamide derivative .Physical And Chemical Properties Analysis

The molecular weight of the compound is 247.29 g/mol . The compound is stable under normal conditions . It is hygroscopic and incompatible with oxidizing agents .科学的研究の応用

Enantioselective Benzylation

"Methyl 1-benzyl-3-oxopiperidine-4-carboxylate" serves as a key intermediate in the enantioselective benzylation process. Using cinchona alkaloids as phase-transfer catalysts, researchers have developed methods for the asymmetric synthesis of chiral compounds, which are crucial in the preparation of biologically active molecules with a 3-benzylpiperidine backbone. This approach is advantageous due to the use of inexpensive materials and mild reaction conditions, resulting in moderate enantioselectivity (Wang et al., 2018).

Michael Reactions and Stereochemistry

Another significant application involves Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This leads to the formation of 6- and 6,8-substituted derivatives, which are crucial for studying stereochemical outcomes of these reactions and performing further transformations to explore diverse molecular architectures (Vafina et al., 2003).

Key Intermediates in Synthesis

The compound also finds application as an important intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors, such as CP-690550. An efficient synthesis route starting from 4-methylpyridinium highlights its utility in producing complex molecules, indicating its role in developing potential therapeutic agents (Chen Xin-zhi, 2011).

Structural and Stereochemical Studies

Research extends to the structural analysis of derivatives, including the study of keto-enol tautomerism and configurational isomerism, which are pivotal for understanding the chemical behavior and applications of such compounds in further synthetic endeavors (Fernández et al., 1993).

Versatile Ligand Synthesis

Moreover, the compound is utilized in the diastereoselective synthesis of spiropiperidine templates, showcasing its versatility in creating ligands for β-secretase inhibitors and other receptor types. This synthetic approach leverages chiral starting materials and involves several reaction steps to control stereochemistry, demonstrating the compound's utility in complex molecule synthesis (Martinez-Alsina et al., 2017).

Safety And Hazards

特性

IUPAC Name |

methyl 1-benzyl-3-oxopiperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-18-14(17)12-7-8-15(10-13(12)16)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQNYNWPYXTUTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-benzyl-3-oxopiperidine-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B173194.png)

![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-2-yl)phenyl]methyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B173219.png)